1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(2,3-dimethylphenoxy)ethanone
Description
This compound features a pyrimidine core substituted with a 1H-1,2,4-triazole moiety at position 6, linked to a piperazine ring at position 2. The piperazine is further functionalized with a 2-(2,3-dimethylphenoxy)ethanone group.
Properties
IUPAC Name |
2-(2,3-dimethylphenoxy)-1-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O2/c1-15-4-3-5-17(16(15)2)29-11-20(28)26-8-6-25(7-9-26)18-10-19(23-13-22-18)27-14-21-12-24-27/h3-5,10,12-14H,6-9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXWNYJZYHCLOSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=NC=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Bromodomain and Extra Terminal (BET) protein family , specifically the BRD4 D1 . The BET protein family recognizes acetylated lysines within histones and transcription factors using two N-terminal bromodomains, D1 and D2.
Mode of Action
The compound interacts with its target by mimicking N-acetyl lysine , a key component recognized by BET proteins. It improves affinity, D1 selectivity, and microsomal stability by targeting a nonconserved residue, Asp144, and a conserved residue, Met149, on BRD4 D1.
Biochemical Pathways
The interaction between the compound and the BET proteins affects the protein-protein interactions between BET bromodomains, acetylated histones, and transcription factors. These interactions are therapeutic targets for BET-related diseases, including inflammatory disease and cancer.
Result of Action
The compound’s action results in the suppression of c-Myc expression in MM.1S cells and downregulation of IL-8 in TNF-α-stimulated A549 cells. These effects indicate that the compound could be a potential therapeutic agent for anticancer and anti-inflammatory activity of BET proteins.
Biological Activity
The compound 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(2,3-dimethylphenoxy)ethanone is a novel synthetic molecule that has garnered interest due to its potential biological activities. Its structure features a complex arrangement of heterocycles and functional groups, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its anti-microbial, anti-cancer, and neuropharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 330.39 g/mol. The presence of triazole and pyrimidine rings is significant in medicinal chemistry due to their roles in various biological processes.
Anti-Microbial Activity
Recent studies have indicated that compounds containing triazole and pyrimidine moieties exhibit significant anti-microbial properties. For instance, a related study demonstrated that derivatives with similar structures showed promising activity against Mycobacterium tuberculosis, with IC90 values ranging from 3.73 to 40.32 μM . The mechanism of action is believed to involve interference with nucleic acid synthesis and cell wall integrity.
Table 1: Anti-Microbial Activity of Related Compounds
| Compound | Target Pathogen | IC90 (μM) |
|---|---|---|
| Compound A | M. tuberculosis | 3.73 |
| Compound B | M. tuberculosis | 4.00 |
| Compound C | M. tuberculosis | 40.32 |
Anti-Cancer Activity
The compound's potential as an anti-cancer agent has also been explored. In vitro studies have shown that similar triazole-containing compounds can induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle proteins . The ability to selectively target cancer cells while sparing normal cells is crucial for the development of effective cancer therapies.
Case Study: Triazole Derivatives in Cancer Treatment
A recent case study evaluated a series of triazole derivatives for their cytotoxic effects on various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values as low as 5 μM against breast cancer cells, suggesting potent anti-cancer activity .
Neuropharmacological Effects
There is growing evidence that piperazine derivatives can modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Research has shown that compounds with piperazine structures can act as selective antagonists or agonists at these receptors, influencing mood and behavior . The specific compound under review may exhibit similar neuropharmacological properties due to its structural components.
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Inhibition of Enzyme Activity : Compounds containing triazole rings often inhibit enzymes critical for microbial survival.
- Receptor Modulation : The piperazine component may interact with neurotransmitter receptors, affecting signaling pathways involved in mood regulation.
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells.
Scientific Research Applications
Antifungal Activity
Compounds containing the 1H-1,2,4-triazole scaffold have been extensively studied for their antifungal properties. Triazoles inhibit fungal cytochrome P450 enzymes, particularly lanosterol demethylase, which is crucial for ergosterol biosynthesis in fungal cell membranes. Several studies have demonstrated that derivatives of triazoles exhibit potent antifungal activity against various strains of fungi, including Candida and Aspergillus species .
Anticancer Potential
Research indicates that compounds like 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(2,3-dimethylphenoxy)ethanone may possess anticancer properties. For instance, related triazole derivatives have shown cytotoxic effects against several cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells . The mechanism often involves the induction of apoptosis and inhibition of tubulin polymerization .
Case Study 1: Antifungal Efficacy
In a study published in Frontiers in Microbiology, researchers evaluated various triazole derivatives for their antifungal activity against Candida albicans. The results indicated that certain modifications to the triazole ring significantly enhanced antifungal potency compared to standard treatments .
Case Study 2: Anticancer Activity
A recent investigation into triazole-piperazine hybrids demonstrated promising results in inhibiting tumor growth in vitro and in vivo models. The study highlighted that specific structural modifications led to increased selectivity towards cancer cells while minimizing toxicity to normal cells .
Comparison with Similar Compounds
Structural Analogues and Core Modifications
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Observations:
Core Heterocycles: The target compound’s pyrimidine-triazole core distinguishes it from sulfonyl-piperazine analogs (e.g., ). The triazole’s nitrogen-rich structure may enhance hydrogen bonding in biological targets compared to tetrazole or pyrazole systems. Compounds like 920377-60-2 share the triazolo-pyrimidine core but differ in substituents (ethoxy vs. dimethylphenoxy), impacting lipophilicity and steric bulk.
Substituent Effects: The 2,3-dimethylphenoxy group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to ethoxy (logP ~2.8) or sulfonyl groups (logP ~1.5–2.0) . This may enhance membrane permeability but reduce solubility.
Synthetic Routes :
- The target compound’s synthesis likely involves nucleophilic substitution (pyrimidine-piperazine coupling) and click chemistry (triazole formation), similar to methods in .
- In contrast, sulfonyl-piperazine analogs are synthesized via sulfonylation reactions, which are less modular than triazole click chemistry.
Physicochemical Properties (Estimated)
| Property | Target Compound | 920377-60-2 | 11a–j |
|---|---|---|---|
| Molecular Weight (g/mol) | ~470 | ~480 | ~450–550 |
| logP | 3.5 | 2.8 | 1.5–2.5 |
| Hydrogen Bond Acceptors | 8 | 9 | 7–10 |
| Rotatable Bonds | 6 | 7 | 5–8 |
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves sequential functionalization of the triazolyl-pyrimidine core, followed by piperazine coupling and phenoxy-ethanone derivatization. Key steps include:
- Triazole-Pyrimidine Formation : Reacting 6-chloropyrimidin-4-amine with 1H-1,2,4-triazole under reflux in dimethylformamide (DMF) with potassium carbonate as a base .
- Piperazine Coupling : Using nucleophilic aromatic substitution (SNAr) with piperazine in ethanol at 80°C .
- Phenoxy-Ethanone Attachment : Employing a Williamson ether synthesis between 2-(2,3-dimethylphenoxy)acetic acid and the intermediate amine, activated by carbodiimide coupling agents (e.g., EDC/HOBt) .
Optimization : Vary solvents (DMF vs. acetonitrile), catalyst loading (e.g., palladium on carbon for hydrogenation steps), and purification methods (column chromatography vs. recrystallization) to improve yields (reported 45–68% in related syntheses) .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm aromatic proton environments (e.g., triazole protons at δ 8.2–8.5 ppm, piperazine methylenes at δ 2.5–3.5 ppm) and ether linkages .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₂₅H₂₈N₇O₂) with <2 ppm error .
- HPLC-PDA : Assess purity (>95%) using a C18 column with acetonitrile/water gradients; track retention time consistency against standards .
Advanced Research Questions
Q. How can researchers investigate the structure-activity relationship (SAR) of the triazolyl-pyrimidine core in modulating biological targets?
- Methodological Answer :
- Analog Synthesis : Prepare derivatives with substituent variations (e.g., replacing 2,3-dimethylphenoxy with methoxy or halogenated groups) .
- Biological Assays : Test analogs in kinase inhibition assays (e.g., EGFR, VEGFR2) and compare IC₅₀ values. For example, a related triazolopyrimidine exhibited IC₅₀ = 12 nM against EGFR in vitro .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding modes to ATP pockets; validate with mutagenesis studies (e.g., T790M EGFR mutants) .
Q. What experimental strategies resolve contradictions in biological activity data across different models?
- Methodological Answer :
- Cross-Model Validation : Compare in vitro (cell-free kinase assays) and in vivo (xenograft tumor models) efficacy. For instance, a compound showing IC₅₀ = 50 nM in vitro but poor in vivo bioavailability may require formulation optimization (e.g., PEGylation) .
- Dose-Response Analysis : Perform Hill slope calculations to distinguish target-specific effects from off-target toxicity .
- Metabolite Profiling : Use LC-MS to identify active metabolites in plasma, which may explain discrepancies between models .
Q. What methodologies determine the compound’s pharmacokinetic properties, such as metabolic stability and membrane permeability?
- Methodological Answer :
- Microsomal Stability Assay : Incubate with liver microsomes (human/rat) and measure parent compound depletion over time (t₁/₂ < 30 min suggests rapid metabolism) .
- Caco-2 Permeability : Assess apical-to-basolateral transport (Papp >1 ×10⁻⁶ cm/s indicates good intestinal absorption) .
- Plasma Protein Binding : Use equilibrium dialysis to quantify unbound fraction (fu <5% may limit efficacy) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
